![molecular formula C20H18N4O5S B2613015 N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-53-1](/img/structure/B2613015.png)
N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
The compound “N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzodioxol group, which is a type of aromatic ether, and an oxadiazole group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The benzodioxol group is a type of aromatic ether, and the oxadiazole group is a type of heterocyclic compound . The exact crystal structure of this compound is not available in the retrieved papers.Scientific Research Applications
Anticonvulsant Activity
This compound has been investigated for its potential anticonvulsant properties. Researchers have synthesized derivatives based on its structure and evaluated their efficacy against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures . Further studies may explore its mechanism of action and potential clinical applications in treating epilepsy.
Antitumor Properties
Novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, derived from this compound, have demonstrated potent antitumor activities against HeLa, A549, and MCF-7 cancer cell lines . Investigating the underlying mechanisms and optimizing these derivatives could lead to promising anticancer therapies.
Pb²⁺ Sensor Development
Researchers have modified a glassy carbon electrode (GCE) with (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives to create a sensitive and selective Pb²⁺ sensor under ambient conditions . This work highlights potential applications in environmental monitoring and heavy metal detection.
Crystal Structure Studies
The crystal structure of benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate has been reported, providing valuable insights into the compound’s three-dimensional arrangement . Understanding its crystal packing and intermolecular interactions informs further research and potential applications.
Indole-Based Anticancer Agents
Designing 1-benzo[1,3]dioxol-5-yl-indoles with fused heteroaryl moieties based on this compound’s structure has led to promising anticancer candidates . These derivatives exhibit activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines.
Future Directions
properties
IUPAC Name |
N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-17(21-9-13-6-7-15-16(8-13)28-12-27-15)11-30-20-24-23-18(29-20)10-22-19(26)14-4-2-1-3-5-14/h1-8H,9-12H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJZEDABTFGCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide |
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